molecular formula C7H4FNO4S B8568899 2-Fluorophenoxysulfonyl isocyanate CAS No. 73748-38-6

2-Fluorophenoxysulfonyl isocyanate

Cat. No.: B8568899
CAS No.: 73748-38-6
M. Wt: 217.18 g/mol
InChI Key: UNCJIHHETCOYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorophenoxysulfonyl isocyanate is a specialized reagent designed for advanced chemical synthesis and materials science research. Its unique structure, incorporating both a sulfonyl isocyanate group and a fluorophenoxy group, makes it a valuable building block for creating novel compounds with enhanced properties. A primary research application of sulfonyl isocyanates is in the synthesis of diverse heterocyclic compounds and other complex molecules, serving as a key precursor in multi-step organic synthesis . In the field of polymer science, this reagent can be used to introduce fluorinated segments into polymer chains. Incorporating fluorine into polyurethanes, for example, is a established strategy for developing high-performance materials. The introduction of fluorine can significantly improve a material's thermal stability, chemical resistance, and weatherability due to the high bond energy of the C-F bond . Furthermore, fluorinated polyurethanes are known to exhibit low surface energy, which can lead to excellent hydrophobic and oleophobic properties, making them attractive for specialized coatings and textiles . The reactivity of this compound is characterized by the highly electrophilic isocyanate group (-N=C=O), which readily undergoes reactions with nucleophiles such as alcohols, amines, and water. This allows researchers to form urethane, urea, and sulfonamide linkages, thereby modifying the physical and chemical characteristics of target molecules or materials. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73748-38-6

Molecular Formula

C7H4FNO4S

Molecular Weight

217.18 g/mol

IUPAC Name

(2-fluorophenyl) N-(oxomethylidene)sulfamate

InChI

InChI=1S/C7H4FNO4S/c8-6-3-1-2-4-7(6)13-14(11,12)9-5-10/h1-4H

InChI Key

UNCJIHHETCOYBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)N=C=O)F

Origin of Product

United States

Mechanistic Investigations of 2 Fluorophenoxysulfonyl Isocyanate Reactions

Nucleophilic Addition Reactions

The chemistry of sulfonyl isocyanates is characterized by the high electrophilicity of the isocyanate carbon atom, a feature that is significantly enhanced by the strong electron-withdrawing nature of the adjacent sulfonyl group. nih.gov This renders the isocyanate moiety highly susceptible to attack by a wide range of nucleophiles. nih.govwikipedia.org In compounds like 2-fluorophenoxysulfonyl isocyanate, two primary electrophilic centers exist: the isocyanate carbon and the sulfur atom of the sulfonyl group. wikipedia.org Typically, nucleophilic attack occurs preferentially at the highly reactive isocyanate group. tcichemicals.com

Reaction with Alcohols (Alcoholysis) and Urethane (B1682113) Formation

The reaction between an isocyanate and an alcohol, known as alcoholysis, yields a carbamate, commonly referred to as a urethane. kuleuven.beyoutube.com This reaction is fundamental to the production of polyurethanes. kuleuven.beyoutube.com For highly reactive sulfonyl isocyanates, such as fluorosulfuryl isocyanate (FSI), this reaction proceeds rapidly. nih.gov The strong electron-withdrawing sulfonyl group makes FSI more reactive than typical alkyl and phenyl isocyanates, allowing the reaction with alcohols to occur directly and quickly, often in cold acetonitrile, to give nearly quantitative yields of fluorosulfuryl carbamates. nih.gov The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom. nih.gov

Kinetic Studies of Urethane Bond Formation

Kinetic investigations of the reaction between isocyanates and alcohols have revealed that the process is often more complex than a simple bimolecular addition. Early studies on phenyl isocyanate with various alcohols indicated that the reaction is catalyzed by both the alcohol reactant and the urethane product. mdpi.com The reaction rates are significantly influenced by the solvent, with deviations from second-order kinetics observed in solvents capable of hydrogen bonding. kuleuven.be

Experimental activation energies for the reactions of aryl isocyanates with alcohols typically fall within the range of 17–54 kJ/mol. mdpi.com Kinetic studies comparing primary and secondary alcohols have shown that primary alcohols react at a higher rate. researchgate.net The structure of the alcohol also plays a role, with steric effects being a significant factor. nasa.gov

ReactantsCatalystActivation Energy (Ea)Reference
Phenyl Isocyanate + 2-ButanolNone (in xylene)52 kJ/mol researchgate.net
Phenyl Isocyanate + 2-ButanolNone (no solvent)41 kJ/mol researchgate.net
Phenyl Isocyanate + 1-PropanolSelf-catalyzed (excess alcohol)33.4 ± 1.1 kJ/mol mdpi.com
Phenyl Isocyanate + 1-PropanolSelf-catalyzed (excess isocyanate)36.3 ± 1.2 kJ/mol mdpi.com
Phenyl Isocyanate + 1-PropanolStoichiometric48.2 ± 1.3 kJ/mol mdpi.com

This table presents kinetic data for the reaction of phenyl isocyanate with various alcohols, which serves as a model for understanding the reactivity of this compound.

Multimolecular Mechanistic Pathways in Alcoholysis

Research has provided compelling evidence for the involvement of multiple alcohol molecules in the transition state of the alcoholysis of isocyanates. kuleuven.benih.gov Kinetic studies have shown that at high alcohol concentrations, the reaction order suggests the participation of two or even three alcohol molecules. kuleuven.benih.gov It is proposed that alcohol molecules form self-associated complexes (dimers, trimers) via hydrogen bonding, and these aggregates are more reactive towards the isocyanate than the alcohol monomer. kuleuven.be

Theoretical studies support this multimolecular mechanism, suggesting the active participation of at least three alcohol molecules in a reacting "supersystem". kuleuven.benih.gov The nucleophilic addition is believed to occur in a concerted manner across the N=C bond of the isocyanate. kuleuven.benih.gov This multimolecular pathway, where additional alcohol molecules facilitate the proton transfer, lowers the activation energy of the reaction.

Catalytic Effects in Urethane Formation (e.g., Nitrogen-Containing Catalysts)

The formation of urethanes is amenable to catalysis by a variety of compounds, including organic acids, organo-tin compounds, and organic bases like tertiary amines. mdpi.comresearchgate.net Nitrogen-containing catalysts, particularly tertiary amines, are widely used and have been the subject of mechanistic studies. nih.gov

The proposed mechanism for amine catalysis involves the initial formation of a hydrogen-bonded complex between the alcohol and the amine catalyst. nih.gov This increases the nucleophilicity of the alcohol. Subsequently, the isocyanate enters this complex, and a proton transfer occurs from the alcohol to the amine. nih.gov Concurrently, a new C-O bond forms between the isocyanate carbon and the alcohol oxygen, leading to an intermediate. nih.gov Finally, the catalyst returns the proton to complete the formation of the urethane product. nih.gov Computational studies have shown that catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) significantly lower the reaction barrier. nih.gov

Catalyst TypeExamplesMode of ActionReference
Tertiary AminesTriethylamine, DABCOForms active hydrogen-amine complex, increasing alcohol nucleophilicity. researchgate.netnih.gov
Organic AcidsSulfonic acids, Phosphonic acidsDual activation via hydrogen bonding, activating both isocyanate and alcohol. mdpi.comnih.gov
OrganometallicDibutyltin dilaurate (DBTDL)Forms a complex with the isocyanate and alcohol, facilitating the reaction. nih.gov

This table summarizes common catalyst types for the isocyanate-alcohol reaction.

Reaction with Amines and Urea (B33335)/Sulfamide (B24259) Formation

Isocyanates readily react with primary or secondary amines to form substituted ureas. wikipedia.orgresearchgate.net This reaction is typically very fast, often faster than the corresponding reaction with alcohols. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic isocyanate carbon, followed by proton transfer to yield the stable urea linkage. nih.gov

In the case of this compound, two reaction pathways with amines are possible. The first is the rapid reaction at the isocyanate group to form a sulfonylurea derivative. nih.gov The second involves a subsequent, or alternative, nucleophilic attack at the sulfonyl sulfur center. The S-F bond in sulfonyl fluorides is known to react with amines to form sulfonamides, a key step in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. nih.gov Therefore, the reaction of this compound with an amine can lead to a sulfonylurea, and under appropriate conditions, a further reaction with another amine molecule could potentially lead to the formation of a sulfamide by displacing the fluoride ion. nih.govresearchgate.net The stepwise reaction, first at the isocyanate and then at the sulfonyl fluoride, is a strategy used to create novel molecular linkers. nih.gov

Reaction with Carboxylic Acids: Amide/Biuret (B89757) Formation and CO2 Evolution

The reaction between isocyanates and carboxylic acids can lead to the formation of amides with the evolution of carbon dioxide. organic-chemistry.orgnih.gov The generally accepted mechanism involves the initial nucleophilic addition of the carboxylate anion to the isocyanate carbon. google.comresearchgate.net This forms an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. google.comresearchgate.net This intermediate then readily undergoes decarboxylation, often through a cyclic transition state, to yield the corresponding amide and CO₂. organic-chemistry.orggoogle.com

This method is atom-economical, with carbon dioxide as the only byproduct, and can be applied to a wide range of aliphatic, aromatic, and heteroaromatic carboxylic acids. organic-chemistry.orgnih.gov However, the reaction can sometimes be complicated by side reactions, leading to mixtures of the amide, a symmetrically substituted urea, and the carboxylic anhydride, particularly if the intermediate anhydride is unstable. google.com In some cases, the initially formed amide can react with another molecule of isocyanate, especially if the isocyanate is in excess, to form a biuret-like structure. wikipedia.org

Reactivity with Thiols and Thio-carbamate Derivatives

The reaction of isocyanates with thiols is a well-established transformation leading to the formation of thiocarbamates. This reaction is analogous to the reaction with alcohols, which yields carbamates, but often proceeds with different kinetics and under different catalytic conditions. Thiols are generally more nucleophilic than their alcohol counterparts, which can lead to faster reaction rates. upc.edu The reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon atom of the isocyanate group.

The general reaction is as follows:

R-N=C=O + R'-SH → R-NH-C(=O)S-R'

This compound + Thiol → N-(2-Fluorophenoxysulfonyl)thiocarbamate

The reactivity of the isocyanate is significantly influenced by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. The formation of the thiocarbamate derivative proceeds through a putative intermediate which then rearranges to the stable product. The use of a basic catalyst can further accelerate the reaction by deprotonating the thiol to form the more nucleophilic thiolate anion. upc.edu

Table 1: General Reactivity of Isocyanates with Thiols

Reactant 1 Reactant 2 Product General Conditions

Ring-Opening Reactions with Epoxides and Cyclic Carbonate/Oxazolidinone Formation

The reaction of sulfonyl isocyanates with epoxides is a synthetically valuable method for the preparation of five-membered heterocyclic compounds, specifically oxazolidinones and cyclic carbonates. beilstein-journals.org Studies on chlorosulfonyl isocyanate (CSI), a close analogue of this compound, have shown that it reacts with epoxides under mild conditions to yield these products, often in nearly equimolar ratios. beilstein-journals.org The reaction is believed to proceed via an asynchronous concerted pathway. beilstein-journals.org

The proposed mechanism involves the initial interaction of the isocyanate with the epoxide. There are two potential pathways for the cyclization reaction. In one, the nitrogen of the isocyanate attacks one of the carbon atoms of the epoxide ring, while in the other, the oxygen of the isocyanate attacks. This leads to the formation of either an oxazolidinone or a cyclic carbonate intermediate, respectively. beilstein-journals.org The reaction is often carried out in a solvent like dichloromethane (B109758) (DCM) and does not typically require a catalyst. beilstein-journals.org

The ring-opening of the epoxide is a key step in this transformation and is facilitated by the electrophilicity of the isocyanate. The regioselectivity of the ring-opening can be influenced by the substituents on the epoxide ring. beilstein-journals.org

Table 2: Products from the Reaction of Sulfonyl Isocyanates with Epoxides

Isocyanate Epoxide Major Products
Chlorosulfonyl Isocyanate Phenyl Glycidyl Ether N-chlorosulfonyl-5-phenyloxazolidin-2-one, 4-phenylethylene carbonate

Cycloaddition Chemistry of the Isocyanate Moiety

The isocyanate functional group is known to participate in a variety of cycloaddition reactions, a reactivity pattern that is well-documented for sulfonyl isocyanates. researchtrends.netnih.govnih.gov These reactions provide access to a diverse range of cyclic structures.

[2+2] Cycloadditions with Unsaturated Systems

Isocyanates, particularly those activated by an adjacent electron-withdrawing group like a sulfonyl group, readily undergo [2+2] cycloaddition reactions with various unsaturated partners, including alkenes. researchtrends.net These reactions are a cornerstone for the synthesis of four-membered rings.

Formation of β-Lactams

The [2+2] cycloaddition of a sulfonyl isocyanate with an alkene yields an N-sulfonyl-β-lactam (an azetidin-2-one). researchtrends.net This reaction is of significant interest due to the importance of the β-lactam core in many antibiotic compounds. The reaction of chlorosulfonyl isocyanate with alkenes has been extensively studied and provides a reliable route to these structures. researchtrends.netrsc.org The initial cycloadduct can then be subjected to reductive removal of the sulfonyl group to afford the free β-lactam. researchtrends.net The reaction mechanism can be either a concerted [π2s + π2a] cycloaddition or a stepwise process involving a zwitterionic or diradical intermediate, depending on the electronic nature of the alkene. researchtrends.net

Stereochemical Aspects of Cycloadditions

The stereochemical outcome of the [2+2] cycloaddition is a crucial aspect, particularly when chiral alkenes are employed. Studies on the cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers have provided a stereochemical model for the transition state. psu.edursc.org It is proposed that the reaction proceeds through a transition state where the isocyanate approaches the double bond from the less sterically hindered face. The conformation of the vinyl ether in the ground state is believed to be a good indicator of the conformation in the transition state, especially for these exothermic reactions. psu.edursc.org The model suggests that the diastereofacial selectivity is controlled by the relative steric demands of the substituents at the chiral center of the vinyl ether. psu.edursc.org

Dimerization and Trimerization Pathways

In the absence of other reactants, isocyanates can undergo self-condensation reactions to form dimers and trimers. google.comnih.govutwente.nl These reactions are often catalyzed by bases or specific metal complexes. tue.nl

The dimerization of isocyanates leads to the formation of a four-membered uretdione ring. nih.govgoogle.com This process is typically reversible, and the dimer can dissociate back to the monomeric isocyanate upon heating. nih.gov Aromatic isocyanates are particularly prone to dimerization. nih.govgoogle.com

Trimerization of isocyanates results in the formation of a highly stable six-membered isocyanurate ring. google.comutwente.nlresearchgate.net This reaction is often catalyzed by tertiary amines, phosphines, or certain metal salts. tue.nlgoogle.com The trimerization can proceed through a stepwise mechanism involving the initial formation of a dimer which then reacts with a third isocyanate molecule, or through a concerted pathway. The formation of the stable isocyanurate ring is often the thermodynamically favored outcome. nih.gov For aromatic isocyanates, trimerization can be a significant side reaction in processes intended to form other products. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Thiol
Thiocarbamate
Carbamate
Chlorosulfonyl isocyanate (CSI)
Epoxide
Oxazolidinone
Cyclic carbonate
Dichloromethane (DCM)
Alkene
β-Lactam (azetidin-2-one)
N-sulfonyl-β-lactam
Vinyl ether
Uretdione
Isocyanurate
Phenyl Glycidyl Ether
N-chlorosulfonyl-5-phenyloxazolidin-2-one
4-phenylethylene carbonate
Styrene Oxide
N-chlorosulfonyl-4-phenyloxazolidin-2-one
Styrene Carbonate
Tertiary amine
Formation of Uretidiones and Isocyanurates

The dimerization of isocyanates yields 1,3-diazetidine-2,4-diones, commonly known as uretidiones. This reaction is often catalyzed by phosphines. The trimerization of isocyanates leads to the formation of 1,3,5-triazine-2,4,6-triones, or isocyanurates. This process can be initiated by a variety of catalysts, including nucleophilic agents and certain metal carboxylates.

For this compound, the formation of these oligomers is a complex interplay of electronic and steric effects. While specific studies on the dimerization and trimerization of this compound are not extensively detailed in the public domain, the general mechanisms for isocyanate oligomerization provide a foundational understanding. The formation of isocyanurates can proceed through a two-component route involving the initial formation of a carbamate, which then reacts with excess isocyanate to form an allophanate (B1242929) intermediate that subsequently cyclizes. rsc.orgresearchgate.net

Factors Influencing Oligomerization Tendencies

Several factors govern the propensity of an isocyanate to undergo oligomerization, including the nature of the isocyanate itself, the type of catalyst employed, the reaction temperature, and the concentration of reactants.

The electronic nature of the substituent attached to the isocyanate group plays a pivotal role. Electron-withdrawing groups, such as the sulfonyl group in this compound, generally enhance the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and thus potentially favoring oligomerization.

Catalysts are often crucial in directing the outcome of isocyanate reactions. For instance, certain catalysts may selectively promote the formation of isocyanurates over uretidiones. google.com The reaction temperature is another critical parameter, with higher temperatures often favoring the thermodynamically more stable isocyanurate ring over the uretidione. Conversely, lower temperatures can sometimes be employed to isolate the kinetically favored uretidione dimer. google.com

Rearrangement Reactions and Side-Reactions

In addition to oligomerization, isocyanates are known to participate in various rearrangement and side-reactions, particularly in the presence of nucleophiles. These reactions can lead to the formation of allophanates and biurets, which can act as cross-linking points in polyurethane networks.

Allophanate and Biuret Formation Pathways

Allophanates are formed from the reaction of an isocyanate with a urethane group. This reaction is typically reversible and can be promoted by an excess of isocyanate and elevated temperatures. researchgate.net The formation of allophanates introduces branching in polyurethane chains.

Biurets are formed from the reaction of an isocyanate with a urea group. Similar to allophanate formation, this reaction is also favored by an excess of isocyanate and can be reversible. researchgate.net The presence of biuret linkages can also contribute to the cross-link density of a polymer network.

While direct experimental data on allophanate and biuret formation specifically from this compound is limited, the general principles of isocyanate reactivity suggest that these pathways are plausible side-reactions in the presence of urethane or urea linkages, respectively. The high reactivity of the sulfonyl isocyanate group would likely facilitate these reactions.

Influence of the Fluorophenoxy Substituent on Reaction Kinetics and Selectivity

The 2-fluorophenoxy substituent is expected to exert a significant influence on the reaction kinetics and selectivity of this compound. The fluorine atom at the ortho position is a strongly electron-withdrawing group, which would further increase the electrophilicity of the isocyanate carbon atom. This enhanced electrophilicity would likely accelerate the rates of reactions with nucleophiles.

Furthermore, the bulky nature of the 2-fluorophenoxy group could introduce steric hindrance around the reaction center. This steric effect might influence the regioselectivity of its reactions and could potentially disfavor the formation of sterically crowded transition states, thereby affecting the product distribution in competitive reaction pathways. For instance, in reactions with unsymmetrical nucleophiles, the steric bulk might direct the attack to the less hindered side.

Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes have shown that the substitution of a vinyl hydrogen with a fluorine atom can alter the reaction mechanism from a stepwise to a concerted pathway. nih.gov While this is a different system, it highlights the profound impact that fluorine substitution can have on reaction dynamics. It is reasonable to hypothesize that the ortho-fluoro substituent on the phenoxy ring of this compound would similarly modulate its reactivity profile, though detailed kinetic studies are required to quantify this effect.

Synthetic Applications and Derivatization Strategies of 2 Fluorophenoxysulfonyl Isocyanate

Construction of Complex Nitrogen-Containing Heterocycles

No specific examples or methodologies were found in the scientific literature describing the use of 2-Fluorophenoxysulfonyl isocyanate for the construction of complex nitrogen-containing heterocycles. While isocyanates are broadly used as building blocks in heterocyclic synthesis, the application of this particular reagent for this purpose is not documented.

Functionalization of Polymeric Systems

Information regarding the use of this compound for the functionalization of polymeric systems is not available in the reviewed literature. The following sub-sections reflect this lack of specific data.

There are no published studies detailing the incorporation of this compound into dynamic covalent networks.

No research was found that specifically employs this compound in the synthesis of prepolymers for advanced materials.

Regioselective and Stereoselective Transformations

There is no available research data concerning the participation of this compound in regioselective or stereoselective transformations.

Tandem and One-Pot Synthetic Sequences Employing this compound

No tandem or one-pot synthetic sequences specifically utilizing this compound have been reported in the scientific literature.

Synthesis of Bioactive Analogues and Sulfamoyl-Containing Structures

While the sulfamoyl moiety is a component of various bioactive compounds, there is no specific information available on the use of this compound for the synthesis of bioactive analogues or other sulfamoyl-containing structures.

Computational Chemistry and Theoretical Characterization of 2 Fluorophenoxysulfonyl Isocyanate

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its chemical reactivity, kinetic stability, and optical properties. For 2-fluorophenoxysulfonyl isocyanate, analysis centers on the distribution of electrons in its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In analogous compounds like fluorosulfonyl isocyanate (FSO₂NCO), the first ionization potential, corresponding to the energy of the HOMO, is found at 12.3 eV. researchgate.netconicet.gov.ar This orbital is primarily associated with the π-system of the isocyanate (NCO) group, with some contribution from the non-bonding orbitals of the oxygen atoms in the sulfonyl (SO₂) group. researchgate.netconicet.gov.ar For this compound, it is predicted that the HOMO would also have significant contributions from the π-system of the 2-fluorophenoxy ring, potentially raising the HOMO energy (lowering the ionization potential) compared to FSO₂NCO. The LUMO is expected to be an antibonding orbital, likely π* in character, distributed over the N=C=O and SO₂ moieties, making these sites susceptible to nucleophilic attack.

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors that quantify the molecule's chemical behavior. ijcce.ac.ir These descriptors provide a quantitative framework for understanding the molecule's electronegativity, hardness, and electrophilicity. ijcce.ac.ir

Table 1: Global Reactivity Descriptors Derived from Frontier Molecular Orbitals

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons. ijcce.ac.ir
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution. ijcce.ac.ir
Global Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions. ijcce.ac.ir
Electrophilicity Index (ω)ω = χ² / (2η)Quantifies the molecule's ability to act as an electrophile. ijcce.ac.ir

Advanced methods such as Outer Valence Green Function (OVGF) or Partial Third Order (P3) calculations can be employed for more precise determination of ionization energies, providing results that correlate well with experimental data from techniques like photoelectron spectroscopy. researchgate.netconicet.gov.ar

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. This elucidation of the reaction pathway is key to understanding reaction mechanisms and kinetics. For this compound, this is particularly relevant for predicting its behavior in addition and cycloaddition reactions. conicet.gov.ar

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry. Ab initio methods derive results directly from first principles without experimental parameters, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy. nih.govnih.gov

For molecules like this compound, DFT calculations using hybrid functionals, such as B3LYP or M05-2X, are commonly employed. conicet.gov.arnih.gov These calculations are performed with a specific basis set, like 6-311+G(d,p), which defines the mathematical functions used to build the molecular orbitals. conicet.gov.arijcce.ac.ir The primary goal of these calculations is to perform geometry optimizations to find the minimum energy structures of reactants and products, as well as to locate the transition state structure, which is a first-order saddle point on the potential energy surface. nih.gov

Once the geometries of the reactants, transition state, and products are optimized, their electronic energies can be calculated with high precision. The difference in energy between the transition state and the reactants defines the activation energy (Eₐ) of the reaction. A lower activation energy implies a faster reaction rate. The difference in energy between the products and the reactants determines the reaction enthalpy (ΔH), indicating whether the reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH).

Table 2: Hypothetical Calculated Energetics for a Cycloaddition Reaction

ParameterDescriptionCalculated Value (kJ/mol)
EReactantsEnergy of this compound + olefin0 (Reference)
ETransition StateEnergy of the highest point on the reaction pathway+75
EProductEnergy of the resulting β-lactam product-40
Activation Energy (Eₐ)ETransition State - EReactants+75
Reaction Enthalpy (ΔH)EProduct - EReactants-40

These calculated values are critical for predicting the feasibility and outcome of a chemical reaction under various conditions.

Reactions are typically conducted in a solvent, which can significantly influence reaction pathways and energetics through stabilization of charges in reactants, products, or transition states. Computational models can account for these interactions using either implicit or explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. ijcce.ac.ir Explicit models involve including a number of individual solvent molecules around the solute, offering a more detailed picture of specific interactions like hydrogen bonding, but at a much higher computational cost. For a polar molecule like this compound, modeling in solvents of varying polarity (e.g., dioxane vs. ethanol) would be essential to accurately predict its reactivity, as the solvent can alter the activation energies and even the stability of different reaction intermediates. ijcce.ac.ir

Conformational Analysis and Aromatic Ring Interactions

The flexibility of this compound arises from rotation around several single bonds, primarily the S-O and O-C(aryl) bonds. This rotation gives rise to different conformers with distinct energies and geometries. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers to rotation.

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for compound identification and structural confirmation.

Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. ijcce.ac.ir These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to the peaks in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. ijcce.ac.ir

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-N=C=OAsymmetric Stretch~2250-2280
-SO₂-Asymmetric Stretch~1410-1450
-SO₂-Symmetric Stretch~1200-1240
Ar-FC-F Stretch~1230-1270
C-O-SAsymmetric Stretch~1050-1090

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated, which are then converted into NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the chemical environment of each atom within the molecule.

Quantitative Structure-Reactivity Relationships (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.govresearchgate.net These models are predicated on the principle that variations in the structural or physicochemical properties of molecules within a series will lead to proportional changes in their reactivity. By quantifying these properties using molecular descriptors, QSAR models can predict the reactivity of novel compounds and provide insights into the mechanisms governing their chemical behavior. nih.govresearchgate.net

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to this compound and its analogs. Such studies would be invaluable for understanding how modifications to the phenoxy ring or substitutions at other positions influence the reactivity of the isocyanate group.

A typical QSAR study involves the generation of a dataset of structurally related compounds and the experimental measurement of their reactivity. For this compound and its derivatives, this could involve measuring the rate of reaction with a common nucleophile. Subsequently, a wide array of molecular descriptors would be calculated for each compound in the series. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial atomic charges, dipole moments, and polarizability. nih.gov For instance, the electrophilicity of the isocyanate carbon is a key factor in its reactivity and can be correlated with such descriptors. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. qub.ac.uk Descriptors such as molecular volume, surface area, and Sterimol parameters can be used to model the steric hindrance around the reactive isocyanate functional group. nih.gov

Hydrophobic Descriptors: These relate to the lipophilicity of the compounds, with the logarithm of the octanol-water partition coefficient (logP) being the most common descriptor. nih.govnih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching, connectivity, and shape. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are employed to build the QSAR model. nih.govqub.ac.uk The goal is to develop a robust equation that can accurately predict the reactivity of compounds based on a select set of descriptors.

For a hypothetical series of substituted phenoxysulfonyl isocyanates, a QSAR study might investigate the effect of different substituents on the phenyl ring on the reactivity of the isocyanate group. A hypothetical dataset for such a study is presented below to illustrate the concept.

CompoundSubstituent (X)Reactivity (log(k))HOMO (eV)LUMO (eV)Molecular Volume (ų)
1H1.20-8.5-1.2180.5
22-F1.35-8.7-1.4182.1
34-Cl1.42-8.8-1.5188.3
44-CH₃1.15-8.3-1.1195.7
54-NO₂1.85-9.2-2.0192.4
This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical example, a QSAR model could be developed to correlate the reactivity (log(k)) with descriptors like the HOMO/LUMO energies and molecular volume. Such a model could reveal, for instance, that electron-withdrawing groups (like NO₂) increase reactivity by lowering the LUMO energy and making the isocyanate carbon more electrophilic.

The insights gained from QSAR studies on this compound and related compounds would be highly valuable for the rational design of new molecules with tailored reactivity for specific applications in synthesis and materials science. researchgate.net

Advanced Spectroscopic Characterization of 2 Fluorophenoxysulfonyl Isocyanate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the intricate molecular framework of 2-fluorophenoxysulfonyl isocyanate derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

One-dimensional NMR spectroscopy of the ¹H, ¹³C, and ¹⁹F nuclei offers fundamental insights into the molecular structure.

¹H NMR: In a hypothetical derivative of this compound, the proton NMR spectrum would display characteristic signals for the aromatic protons on the fluorophenoxy group. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the sulfonyl isocyanate group and the fluorine substituent. Protons ortho and para to the fluorine atom would exhibit splitting due to coupling with the ¹⁹F nucleus.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the fluorine (C-F) would show a large one-bond coupling constant (¹JCF). The carbons of the aromatic ring would appear in the typical downfield region for aromatic compounds, with their precise chemical shifts influenced by the fluorine and sulfonyl isocyanate substituents. The isocyanate carbon (-N=C=O) would have a characteristic chemical shift in the 120-130 ppm range.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For a derivative of this compound, a single resonance would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment. Coupling to adjacent protons would be observable in the proton-coupled ¹⁹F spectrum.

To illustrate, consider the spectroscopic data for a related compound, 4-fluorophenyl isocyanate.

Nucleus Chemical Shift (ppm) Multiplicity & Coupling Constants (Hz)
¹H7.30d, J = 8.0
8.08d, J = 9.2, J(H,F) = 4.8
¹³C116.4 (d, ²JCF = 23.0)Aromatic CH
126.5 (d, ³JCF = 9.0)Aromatic CH
128.8 (s)Aromatic C-NCO
129.5 (s)Isocyanate C=O
162.5 (d, ¹JCF = 250.0)Aromatic C-F
¹⁹F-112.5m

This table presents hypothetical data for illustrative purposes, based on typical values for similar structures.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would be used to confirm the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is essential for assigning the protonated carbons in the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of a this compound derivative would be dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O) in the region of 2280–2240 cm⁻¹. Other important absorptions would include:

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric stretch2280 - 2240 (very strong, sharp)
Sulfonyl (S=O)Asymmetric stretch1350 - 1300 (strong)
Sulfonyl (S=O)Symmetric stretch1160 - 1120 (strong)
C-O-SStretch1200 - 1100
C-FStretch1250 - 1000
Aromatic C=CStretch1600 - 1450

This table presents expected ranges for the key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. In the mass spectrum of a this compound derivative, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the loss of the isocyanate group (-NCO) and cleavage of the sulfonyl ether linkage.

A plausible fragmentation pathway would involve the initial loss of the NCO group to give a [M-42]⁺ fragment. Further fragmentation could involve the loss of SO₂ to yield a fluorophenoxy cation. The presence of the fluorine atom would result in characteristic isotopic patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While no crystal structure for this compound or its immediate derivatives is currently available in the Cambridge Structural Database, analysis of a related structure, p-toluene-sulfonyl-methyl isocyanide, reveals key structural features that could be anticipated. chemicalbook.com In such a structure, one would expect to find:

A tetrahedral geometry around the sulfur atom of the sulfonyl group.

The planarity of the aromatic ring.

Specific bond lengths and angles for the C-F, S-O, S-N, and N=C=O functionalities.

X-ray crystallography would also provide invaluable information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice.

Emerging Research Frontiers for 2 Fluorophenoxysulfonyl Isocyanate

Catalysis in Sulfonyl Isocyanate Chemistry

The development of catalytic systems for reactions involving sulfonyl isocyanates is a key area of research to enhance reaction efficiency, selectivity, and scope. While specific catalytic systems for 2-fluorophenoxysulfonyl isocyanate are not yet widely reported, trends in the broader field of sulfonyl isocyanate and isocyanate chemistry suggest promising directions.

The exploration of new catalysts for sulfonyl isocyanate reactions is crucial for activating these compounds towards a wider range of nucleophiles and for controlling the outcome of complex transformations. Research in the broader field of isocyanate chemistry has identified several classes of effective catalysts. google.comnih.gov For instance, tertiary amines and organometallic compounds have been shown to catalyze the reactions of isocyanates. google.com In the context of sulfonyl isocyanates, Lewis acids are also known to play a catalytic role in their synthesis.

Future work on this compound will likely involve screening a variety of Lewis acids and bases to identify catalysts that can modulate the reactivity of the isocyanate group without promoting unwanted side reactions at the sulfonyl fluoride (B91410) center. The electron-withdrawing nature of the 2-fluorophenoxy group is expected to enhance the electrophilicity of the isocyanate carbon, potentially allowing for the use of milder catalysts.

Table 1: Potential Catalyst Classes for this compound Reactions

Catalyst ClassPotential AdvantagesRepresentative Examples (from related chemistries)
Tertiary AminesMild, readily available, can act as nucleophilic catalysts.1,4-diazabicyclo[2.2.2]octane (DABCO), Triethylamine
Organometallic CompoundsHigh activity, potential for asymmetric catalysis.Dibutyltin dilaurate, Titanium (IV) isopropoxide
Lewis AcidsActivation of the isocyanate group, can enhance reactivity.Aluminum chloride, Boron trifluoride

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative to traditional catalysis. nih.gov For sulfonyl isocyanates and related compounds, organocatalysts can facilitate a variety of transformations. For example, phosphine-based organocatalysts are known to react with electrophiles to form reactive zwitterionic intermediates. nih.gov Recent studies have also demonstrated the use of organocatalysts in the asymmetric addition of nucleophiles to N-sulfonyl imines, which are structurally related to sulfonyl isocyanates. researchgate.net

The development of organocatalytic systems for this compound could lead to novel, highly selective reactions. Chiral organocatalysts could enable the enantioselective synthesis of complex molecules containing the sulfonyl isocyanate motif. This metal-free approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts.

Flow Chemistry and Continuous Processing Applications

While specific applications of flow chemistry for this compound have not been detailed in the literature, the continuous production of other isocyanates has been successfully demonstrated. google.com These processes often involve the reaction of amines with phosgene (B1210022) or its derivatives in a continuous flow reactor. Given the reactivity of this compound, its synthesis and subsequent reactions could be significantly enhanced through the adoption of flow chemistry. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the desired products.

Photochemical and Electrochemical Activation of this compound

Photochemical and electrochemical methods provide alternative strategies for activating chemical bonds and initiating reactions that may not be accessible through traditional thermal methods. The sulfonyl and isocyanate groups present in this compound offer potential handles for such activation.

Photochemical reactions involving chlorosulfonyl isocyanate have been reported, suggesting that this compound could also be susceptible to photochemical activation. orgsyn.org UV irradiation could potentially promote cycloaddition reactions or the generation of reactive intermediates. Furthermore, organo-photocatalysis has been used for the sulfonylimination of alkenes with N-sulfonyl ketimines, indicating the potential for light-mediated reactions with the sulfonyl moiety. nih.gov

Electrochemical methods are also gaining traction for the synthesis and modification of organic molecules. The in situ generation of isocyanates through electrochemical means has been reported, offering a milder and oxidant-free alternative to traditional methods. rsc.org Similarly, the electrochemical generation of sulfonyl radicals from sulfonyl hydrazides has been demonstrated, which can then participate in further reactions. nih.gov The application of these electrochemical techniques to this compound could open up new avenues for its use in synthesis, potentially enabling novel transformations under mild conditions.

Development of Fluorinated Derivatives with Tuned Reactivity

The presence of a fluorine atom on the phenoxy group of this compound already influences its reactivity. The development of further fluorinated derivatives, either on the aromatic ring or at other positions, represents a significant research frontier. Fluorine substitution can have a profound impact on the electronic properties, stability, and reactivity of organic molecules. acs.org

The introduction of additional fluorine atoms or fluorinated groups would be expected to further modulate the electrophilicity of both the isocyanate carbon and the sulfonyl sulfur. This could lead to a family of reagents with a spectrum of reactivities, allowing for fine-tuning of their chemical behavior to suit specific applications. For example, increasing the fluorine content could enhance the stability of the corresponding N-sulfonyl fluoride products, a desirable feature in many applications. nih.gov Research into the synthesis and reactivity of various aryl sulfonyl fluorides has shown that substitution patterns significantly affect their stability and reactivity. mq.edu.aunih.gov

Table 2: Predicted Effects of Further Fluorination on the Properties of this compound Derivatives

Position of Additional FluorinationPredicted Effect on ReactivityPotential Applications
Phenyl RingIncreased electrophilicity of isocyanate and sulfonyl groups.Reagents for reactions with weak nucleophiles.
Alkyl Chain (if present)Altered steric hindrance and electronic effects.Fine-tuning of reactivity and selectivity.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions and the formation of large, ordered structures from smaller molecular building blocks. wikipedia.orgnih.gov The sulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions, making sulfonyl-containing molecules attractive candidates for the design of self-assembling systems. nih.gov

The structure of this compound, with its potential for hydrogen bond acceptance at the sulfonyl oxygens and the isocyanate oxygen, as well as potential π-stacking interactions of the aromatic ring, suggests its utility in supramolecular chemistry. Upon reaction with appropriate nucleophiles, the resulting sulfonamides or urethanes could be designed to self-assemble into well-defined nanostructures such as sheets, tubes, or gels. nih.gov The fluorine atom could also participate in specific non-covalent interactions, further directing the self-assembly process. nih.gov The ability to form ordered structures on the nanoscale could lead to applications in materials science, such as the development of functional thin films, sensors, or drug delivery systems. mdpi.com

Q & A

Basic: What are the established synthetic routes for preparing 2-fluorophenoxysulfonyl isocyanate, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves reacting fluorinated phenols with sulfonyl chlorides followed by isocyanate formation. For example, phosphorus pentoxide (P₂O₅) can catalyze the cyclization of thiocarbanilide derivatives to form isocyanate analogs . Temperature control (0–5°C) during sulfonylation minimizes side reactions like hydrolysis. Post-synthesis, purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) ensures >95% purity . Yield optimization requires stoichiometric precision of reagents like ethyl chlorocarbonate and inert atmospheres to prevent moisture ingress .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 153 for fluorophenyl derivatives) and fragmentation patterns to confirm structural integrity .
  • NMR Spectroscopy: ¹⁹F NMR (δ -110 to -120 ppm) and ¹H NMR (aromatic protons at δ 7.0–7.5 ppm) identify substituent positions and purity .
  • FTIR: Strong absorption at ~2250 cm⁻¹ (N=C=S stretching) and ~1350 cm⁻¹ (S=O stretching) validate functional groups .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves (tested for >480-minute penetration resistance), sealed goggles, and vapor-resistant aprons .
  • Ventilation: Use fume hoods with face velocity ≥0.5 m/s to prevent inhalation of toxic vapors .
  • Spill Management: Neutralize spills with sodium bicarbonate slurry (1:10 w/v) and collect in chemically resistant containers .

Advanced: How can microreactor systems improve reaction kinetics studies of this compound?

Methodological Answer:
Microreactors enable precise control of residence time (0.1–10 s) and temperature (±0.1°C), critical for studying exothermic isocyanate-alcohol reactions. For example, THF-alcohol solvent systems in microchannels (500 µm diameter) allow real-time monitoring via inline FTIR to calculate rate constants (k) and activation energies (Eₐ) . This method reduces reagent waste by 90% compared to batch reactors .

Advanced: What statistical approaches optimize reaction parameters for this compound synthesis?

Methodological Answer:
Full factorial designs (e.g., 2³ experiments) evaluate factors like epoxy/isocyanate ratio (0.4–1.2), flexibilizer concentration, and catalyst type. Response surface methodology (RSM) models interactions, identifying optimal conditions (e.g., 85% yield at 1.0 ratio, 2% catalyst loading). ANOVA validates model significance (p < 0.05) .

Advanced: How do researchers resolve contradictions in reported bioactivity data for fluorinated isocyanate derivatives?

Methodological Answer:
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ varying by 10-fold) arise from solvent polarity (log P ± 0.5) and purity (>98% vs. 90%). Validate results using orthogonal assays (e.g., SPR vs. fluorescence quenching) and control for hydrolytic degradation via HPLC monitoring (C18 column, 220 nm UV detection) .

Advanced: What are the emerging applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a chiral intermediate in synthesizing fluorinated β-lactam antibiotics. For example, coupling with L-valine derivatives under Schlenk conditions produces enantiomerically pure analogs (ee >99%) via Curtius rearrangement. Biological activity is confirmed via MIC assays against S. aureus (MIC = 2 µg/mL) .

Advanced: How is environmental persistence of this compound assessed?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation in pH 7.4 buffer at 25°C; half-life (t₁/₂) <24 hours indicates low persistence .
  • Ecotoxicity: Daphnia magna acute toxicity (48h LC₅₀ >100 mg/L) and algal growth inhibition (72h EC₅₀ >50 mg/L) classify it as "low hazard" per OECD 201/202 guidelines .

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